The synthesis of cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride typically involves cyclization reactions of appropriate precursors. The following methods have been noted:
The molecular structure of cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride features a bicyclic framework composed of a pyrrole ring fused to a hexahydro-pyrrole moiety. Key structural characteristics include:
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-3-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1.cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride participates in various chemical reactions:
The mechanism of action for cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride involves its interaction with specific biological targets:
The physical and chemical properties of cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride include:
| Property | Value |
|---|---|
| Molecular Weight | 162.66 g/mol |
| Melting Point | Not specifically listed |
| Solubility | Soluble in water |
| Appearance | Typically a white solid |
These properties are crucial for understanding the behavior of this compound in various applications and formulations .
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2